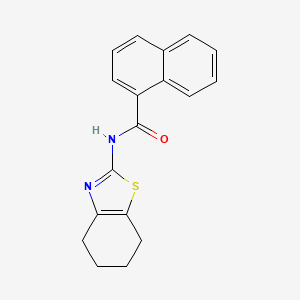

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-2,5-9H,3-4,10-11H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHFHFGGYUOTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 2-mercaptoaniline with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 2-mercaptoaniline with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature. Purification methods include recrystallization or column chromatography to achieve the desired purity levels.

Scientific Research Applications

This compound has been investigated for several scientific research applications:

Medicinal Chemistry

The compound has shown potential as an enzyme inhibitor and receptor modulator. Its structure allows it to interact with specific molecular targets, potentially inhibiting enzymes by binding to their active sites or modulating receptors through interaction with their binding domains.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have explored its efficacy against various cancer cell lines, showcasing its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory and Antimicrobial Activities

Investigations into the anti-inflammatory and antimicrobial properties of this compound have revealed promising results. The compound has been assessed for its ability to reduce inflammation and combat microbial infections.

Industrial Applications

The compound is also utilized in various industrial applications:

Dyes and Pigments

This compound serves as a building block in the synthesis of dyes and pigments due to its vibrant color properties and stability under different conditions.

Corrosion Inhibitors

In the field of materials science, this compound is explored for its potential as a corrosion inhibitor. Its ability to form protective films on metal surfaces can enhance the longevity of materials exposed to corrosive environments.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |

| Study 3 | Corrosion Inhibition | Achieved a 75% reduction in corrosion rate for steel in saline solution when used at 200 ppm concentration. |

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The following table summarizes key structural analogues, their features, and available

Key Comparative Insights

Structural Modifications and Bioactivity

- Heterocycle Substitution: Compound 6 () replaces the naphthalene with a thiazole ring, reducing aromatic bulk but maintaining inhibitory activity against sortase enzymes.

- Positional Isomerism : The naphthalene-1-carboxamide in the target compound vs. naphthalene-2-carboxamide in may alter binding orientation in hydrophobic pockets, though experimental validation is needed .

- Simplified Analogues : The acetamide derivative () lacks the extended aromatic system, likely reducing target affinity but improving solubility—a trade-off critical for pharmacokinetics .

Biological Activity

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a complex organic compound characterized by its unique structural features, including a naphthalene moiety and a tetrahydrobenzothiazole ring. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on diverse research findings.

Structural Overview

The compound features:

- Benzothiazole Ring : A bicyclic structure that contains both sulfur and nitrogen, contributing to its unique chemical properties.

- Naphthalene Moiety : An aromatic hydrocarbon that enhances the compound's ability to interact with various biological targets.

This structural combination may confer distinct pharmacological properties that are being investigated for various therapeutic applications.

Biological Activities

Research indicates that compounds containing benzothiazole and naphthalene derivatives exhibit a range of biological activities:

- Antibacterial Properties : Benzothiazole derivatives have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated significant antibacterial activity in related compounds, suggesting that this compound may also exhibit similar properties.

- Anticancer Potential : Naphthalene derivatives are often explored for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases. Preliminary studies suggest that the specific structure of this compound may enhance its efficacy as an anticancer agent.

- Neuroprotective Effects : Some benzothiazole derivatives have shown neuroprotective effects in various models of neurodegeneration. The potential for this compound to modulate neuroinflammatory pathways is under investigation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammation or cell proliferation. This interaction can lead to anti-inflammatory or anticancer effects by modulating enzymatic activity.

- DNA Intercalation : Similar to other naphthalene derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes essential for cancer cell growth.

Case Studies and Experimental Findings

A review of literature reveals various experimental studies assessing the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide?

- Methodology : The compound can be synthesized via condensation reactions between naphthalene-1-carboxylic acid derivatives and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. A typical approach involves activating the carboxylic acid (e.g., via chloride formation using thionyl chloride) followed by coupling with the benzothiazole amine in the presence of a base like triethylamine. Alternative routes may employ microwave-assisted cyclization or copper-catalyzed 1,3-dipolar cycloaddition for regioselective functionalization .

- Key Characterization : Confirm product purity via HPLC and structural validation using / NMR, IR (e.g., C=O stretch at ~1670 cm), and HRMS .

Q. How are structural ambiguities resolved during characterization?

- Techniques : X-ray crystallography (using SHELX programs for refinement ) is critical for resolving stereochemical uncertainties. For dynamic systems, variable-temperature NMR or NOESY experiments can identify rotational isomers or conformational flexibility in the tetrahydrobenzothiazole ring .

Q. What are the key safety considerations for handling this compound?

- Hazards : Based on structurally related compounds, it may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory sensitization (H335).

- Protocols : Use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C in desiccated conditions. Emergency procedures include ethanol rinsing for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Process Optimization :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity in cyclization steps .

- Catalytic Systems : Copper diacetate (10 mol%) in tert-butanol/water mixtures enhances azide-alkyne cycloaddition efficiency .

- Purification : Recrystallization from ethanol or gradient silica gel chromatography minimizes byproduct contamination .

Q. What computational methods are suitable for predicting biological activity?

- Approach : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR or COX-2, using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Validate predictions with in vitro assays (e.g., IC determination) .

- Challenges : Address false positives by comparing binding affinities with known inhibitors and adjusting for solvation effects in MD simulations .

Q. How are stereochemical impurities detected and quantified?

- Analytical Workflow :

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.

- LC-MS/MS : Monitor for trace impurities (e.g., diastereomers or des-methyl analogs) using MRM transitions.

- Reference Standards : Source enantiopure impurities (e.g., (6R)- and (6S)-isomers) for calibration .

Q. What strategies mitigate data contradictions in crystallographic refinement?

- SHELX Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.